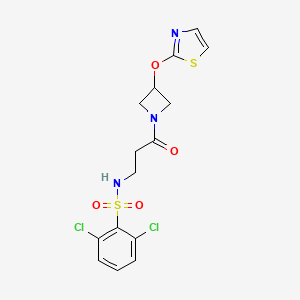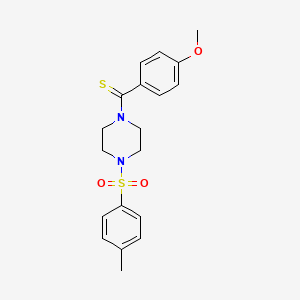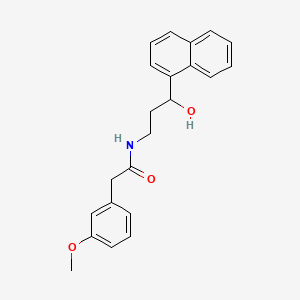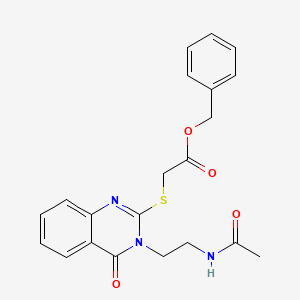![molecular formula C14H15N5O2 B2857843 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1396875-18-5](/img/structure/B2857843.png)
3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
This compound can be synthesized using various methods. One of the methods involves the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . Another method introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum also provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the synthetic methods used to produce it. For instance, the synthesis from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves a sequential opening/closing cascade reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its molecular weight is 148.17 . More detailed properties such as solubility, melting point, and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound has been involved in the synthesis and characterization of new chemical derivatives. For example, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting similar compounds with hydrazine hydrate, showing its potential in creating new pyrazole derivatives with diverse applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
Compounds related to 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide have been explored for their cytotoxic properties. Hassan, Hafez, and Osman (2015) investigated the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Hassan, Hafez, Osman, & Ali, 2015).
Chemical Structure Analysis
Studies like those by Kumara et al. (2018) focused on detailed chemical structure analysis of similar pyrazole derivatives. They characterized the novel pyrazole derivative, including its thermal stability and electronic structure, using methods like NMR, mass spectra, and DFT calculations, which are critical for understanding the properties and potential applications of these compounds (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antitubercular Activity
Compounds structurally related to this compound have been evaluated for their antitubercular activity. Amaroju et al. (2017) synthesized 1-((1-(substituted)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides and tested them against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents (Amaroju et al., 2017).
Potential in Radiopharmaceuticals
Research by Wang et al. (2013) into the synthesis of a related compound for use as a PET agent in imaging B-Raf(V600E) in cancers demonstrates the potential application of these compounds in medical imaging and diagnosis (Wang, Gao, Miller, & Zheng, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-18-9-11(14(17-18)21-2)13(20)15-7-10-8-16-19-6-4-3-5-12(10)19/h3-6,8-9H,7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSDBNUDVMYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid](/img/structure/B2857764.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)
![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)

![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2857774.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2857775.png)

![Spiro[1,3-dioxolane-2,9'-[9H]fluorene]-4,5-dicarboxylic acid diethyl ester](/img/structure/B2857777.png)
![(2E)-3-(2-chlorophenyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]prop-2-enamide](/img/structure/B2857778.png)
![7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2857780.png)
methanone](/img/structure/B2857782.png)
